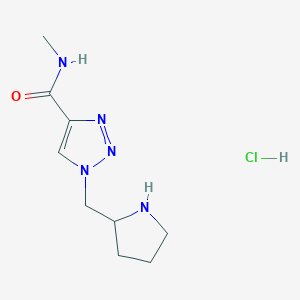

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

CAS No.: 1707367-52-9

Cat. No.: VC2883277

Molecular Formula: C9H16ClN5O

Molecular Weight: 245.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707367-52-9 |

|---|---|

| Molecular Formula | C9H16ClN5O |

| Molecular Weight | 245.71 g/mol |

| IUPAC Name | N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H |

| Standard InChI Key | CFPMTXWGHBEHNO-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |

| Canonical SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |

Introduction

Chemical Identity and Properties

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound characterized by a 1,2,3-triazole ring system connected to a pyrrolidine moiety. The compound is registered with CAS number 1707367-52-9 and features distinctive structural elements that contribute to its chemical behavior and potential biological activities .

Fundamental Chemical Properties

The fundamental chemical properties of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are summarized in Table 1:

| Property | Value |

|---|---|

| Chemical Name | N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |

| CAS Number | 1707367-52-9 |

| Molecular Formula | C₉H₁₅N₅O·HCl |

| Molecular Weight | 245.71 g/mol |

| Physical State | Neat (solid) |

| Canonical SMILES | CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl |

| InChI | InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H |

Table 1: Physicochemical properties of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Structural Features and Characteristics

The compound possesses several key structural features that define its chemical behavior:

-

A 1,2,3-triazole heterocyclic core, which is a five-membered ring containing three nitrogen atoms in sequence

-

A carboxamide functional group (-CONH-CH₃) at the 4-position of the triazole ring

-

A pyrrolidin-2-ylmethyl substituent at the N-1 position of the triazole

-

A hydrochloride salt form, which enhances water solubility compared to the free base

The 1,2,3-triazole core is aromatic and contains three nitrogen atoms, making it an excellent hydrogen bond acceptor. The nitrogen at position 3 of the triazole ring is sp²-hybridized, while the pyrrolidine nitrogen provides a basic site within the molecule .

Structural Relationship to Other Triazole Compounds

Comparison with Related Compounds

Table 2 presents a comparison between N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride and structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride | C₉H₁₅N₅O·HCl | 245.71 | 1707367-52-9 | Reference compound |

| 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride | C₇H₁₂N₄·HCl | 188.66 | 1779129-54-2 | Lacks the carboxamide group |

| 1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde | C₁₂H₁₈N₄O | 234.30 | 2098017-14-0 | Has a cyclopropylmethyl on pyrrolidine and an aldehyde instead of carboxamide |

Table 2: Structural comparison of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride with related compounds

Structure-Activity Relationships in Triazole Compounds

Research on 1,2,3-triazole derivatives has revealed several structure-activity relationships that may apply to N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride:

-

The 1,2,3-triazole core serves as a rigid linking unit that positions functional groups in a defined three-dimensional space, which can be crucial for receptor binding

-

The triazole ring is metabolically stable and resistant to oxidative degradation and hydrolysis

-

The nitrogen atoms in the triazole ring can participate in hydrogen bonding with biomolecular targets

-

The pyrrolidine moiety often contributes to increased lipophilicity and membrane permeability

-

Carboxamide groups frequently serve as hydrogen bond donors and acceptors, enhancing interactions with biological receptors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume